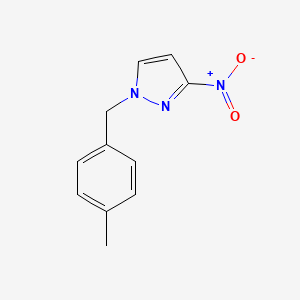

1-(4-methylbenzyl)-3-nitro-1H-pyrazole

描述

Significance of Pyrazole (B372694) Core in Contemporary Chemical and Biological Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This designation stems from its versatile chemical nature and its presence in a wide array of biologically active compounds. globalresearchonline.net Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netnih.gov

The significance of the pyrazole core is underscored by its incorporation into numerous FDA-approved drugs. researchgate.net For instance, Celecoxib is a well-known anti-inflammatory drug, while others like Rimonabant and Difenamizole have been developed for anti-obesity and analgesic applications, respectively. researchgate.net The synthetic accessibility and the ability to readily introduce various functional groups onto the pyrazole ring allow chemists to fine-tune the steric and electronic properties of the molecule, enabling the optimization of its biological targets and activities. researchgate.netmdpi.com Beyond medicine, pyrazole derivatives are integral to agrochemicals, dyes, and fluorescent agents. globalresearchonline.net

Overview of Nitro-Substituted Pyrazoles in Academic Research

The introduction of a nitro group (NO₂) onto the pyrazole ring creates a class of compounds known as nitro-substituted pyrazoles, which have garnered significant academic and industrial interest. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrazole ring, impacting its reactivity, stability, and potential for intermolecular interactions. mdpi.commdpi.com

Nitro-substituted pyrazoles are investigated for a variety of applications. In medicinal chemistry, the nitro group can serve as a key pharmacophore, contributing to the biological activity of the molecule. mdpi.com These compounds have been explored for their potential as antimicrobial, anticancer, and neuroprotective agents. nih.govmdpi.com For example, nitrofuran-containing pyrazole derivatives have demonstrated notable antibacterial and antifungal activity. nih.gov Furthermore, certain nitro-substituted triaryl pyrazole derivatives have been synthesized and evaluated as potential ligands for estrogen receptors. nih.gov

Beyond pharmacology, the high nitrogen content and the energetic nature of the nitro group make these compounds candidates for high-energy-density materials (HEDMs). mdpi.comresearchgate.net Research in this area focuses on synthesizing polynitrated pyrazoles to achieve a balance between high detonation performance and thermal stability. mdpi.comresearchgate.net

Contextualization of the 1-(4-methylbenzyl)-3-nitro-1H-pyrazole Scaffold

The this compound scaffold combines the foundational pyrazole core with two key substituents that define its chemical character. The 4-methylbenzyl group attached to the N1 nitrogen introduces a bulky, lipophilic aromatic moiety, which can influence the molecule's solubility, crystal packing, and interactions with biological targets. The nitro group at the C3 position acts as a strong electron-withdrawing group, modulating the electronic landscape of the pyrazole ring.

While extensive, peer-reviewed research specifically detailing the synthesis and application of this compound is limited in readily accessible literature, its chemical properties can be inferred from available data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| LogP | 2.51 |

The synthesis of such a scaffold would typically follow established methodologies in pyrazole chemistry. A common route involves the cyclocondensation reaction between a substituted hydrazine, in this case, (4-methylbenzyl)hydrazine, and a suitable three-carbon building block containing a precursor to the nitro group. nih.gov Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with a nitroalkene, which can offer high regioselectivity. rsc.org The specific placement of the nitro group at the C3 position versus other positions (like C4 or C5) is a crucial aspect of the synthesis, often controlled by the choice of starting materials and reaction conditions. chemicalbook.com The presence of the N-benzyl substituent is a common strategy to protect the N-H group of the pyrazole or to introduce specific steric and electronic features. orgsyn.org

The combination of the N-benzyl-type substituent and the C-nitro group places this compound in a chemical space of interest for screening in drug discovery programs and for investigation in materials science, building upon the rich and diverse chemistry of its parent pyrazole and nitropyrazole classes.

Structure

3D Structure

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTSHQYPEYHCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 4 Methylbenzyl 3 Nitro 1h Pyrazole

Strategies for 1-N-Alkylation of Pyrazole (B372694) Systems

The N-alkylation of pyrazoles is a fundamental transformation in heterocyclic chemistry. For unsymmetrically substituted pyrazoles, such as 3-nitropyrazole, the reaction can yield two possible regioisomers. Therefore, achieving regioselective control is a critical aspect of the synthesis.

Direct N-Alkylation Approaches with Benzyl (B1604629) Halides or Equivalents

Direct N-alkylation of pyrazoles is commonly achieved by reacting the pyrazole with an alkylating agent, such as a benzyl halide, in the presence of a base. mdpi.com The base deprotonates the pyrazole ring, forming a pyrazolate anion that then acts as a nucleophile.

The choice of base and solvent can influence the reaction's efficiency and regioselectivity. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are often employed to ensure complete deprotonation of the pyrazole. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

Phase-transfer catalysis offers a milder and often more efficient alternative for N-alkylation. researchgate.net In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the pyrazolate anion from an aqueous or solid phase to an organic phase containing the alkylating agent. researchgate.net This technique can often be performed without a solvent, leading to higher yields and simpler work-up procedures. researchgate.net

| Alkylating Agent | Base | Solvent | Catalyst | Typical Yields |

| 4-Methylbenzyl chloride | K2CO3 | DMSO | None | Good |

| 4-Methylbenzyl bromide | NaH | DMF | None | High |

| 4-Methylbenzyl chloride | KOH | Dichloromethane/Water | Tetrabutylammonium bromide | High |

This table presents common conditions for the direct N-alkylation of pyrazoles with benzyl halides.

Catalyst-Mediated N-Alkylation Techniques

Catalyst-mediated approaches provide alternative routes for the N-alkylation of pyrazoles, often under milder conditions than traditional methods.

Brønsted acid catalysis has been developed for the N-alkylation of pyrazoles using trichloroacetimidates as electrophiles. mdpi.comsemanticscholar.org This method avoids the need for strong bases and high temperatures. mdpi.com Benzylic trichloroacetimidates have been shown to provide good yields of N-alkyl pyrazole products. mdpi.comsemanticscholar.org

Crystalline aluminosilicates, such as zeolites, can also serve as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives. google.com These solid acid catalysts offer advantages in terms of ease of separation and potential for reuse. The catalytic activity of these materials is often enhanced by the presence of protons or di- and trivalent cations within their porous structures. google.com

| Catalyst Type | Electrophile | Key Advantages |

| Brønsted Acid (e.g., Camphorsulfonic acid) | Benzyl Trichloroacetimidates | Mild conditions, avoids strong bases |

| Crystalline Aluminosilicates (e.g., Zeolites) | Alcohols/Ethers | Heterogeneous catalyst, reusable |

| Palladium Complexes | Allylic Alcohols | High regioselectivity for N1-allylation |

This table summarizes various catalyst-mediated N-alkylation techniques for pyrazoles.

Regioselective Control in Pyrazole N-Substitution

For an unsymmetrical pyrazole like 3-nitropyrazole, N-alkylation can occur at either the N1 or N2 position. The regiochemical outcome is influenced by a combination of steric and electronic factors.

In general, the alkylation of 3-substituted pyrazoles under basic conditions tends to favor substitution at the less sterically hindered N1 position. researchgate.net The use of bulky alkylating agents or pyrazole substrates with large substituents at the 3-position enhances this steric control, leading to a higher proportion of the N1-alkylated product. mdpi.comsemanticscholar.org

The electronic nature of the substituent at the 3-position also plays a crucial role. Electron-withdrawing groups, such as the nitro group in 3-nitropyrazole, decrease the nucleophilicity of the adjacent N2 nitrogen, thereby favoring alkylation at the N1 position. researchgate.net Systematic studies on 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved using systems like K2CO3 in DMSO. researchgate.net

Introduction and Transformation of the Nitro Group at Position 3

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved through direct nitration of the pyrazole ring or through a rearrangement reaction.

Nitration Methodologies for Pyrazole Rings

The nitration of pyrazoles can be a complex reaction, as the pyrazole ring is susceptible to oxidation and can be nitrated at different positions depending on the reaction conditions.

A common method for the nitration of pyrazoles is the use of a mixture of nitric acid and sulfuric acid. However, this can often lead to the formation of multiple products. For instance, the nitration of 1-phenylpyrazole (B75819) with mixed acids can result in nitration on the phenyl ring. cdnsciencepub.com

The use of "acetyl nitrate (B79036)," formed from nitric acid and acetic anhydride, can selectively nitrate the 4-position of the pyrazole ring. cdnsciencepub.com For the synthesis of 3-nitropyrazole, a more effective method involves the nitration of 1H-pyrazole to form 1-nitropyrazole, which then undergoes rearrangement. researchgate.net

More recently, N-nitro-type reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been identified as powerful and controllable nitrating agents for a wide range of aromatic and heteroaromatic compounds. acs.org

| Nitrating Agent | Conditions | Typical Position of Nitration |

| HNO3 / H2SO4 | Varies | Can be complex, may nitrate substituents |

| HNO3 / Acetic Anhydride | Mild | Often favors the 4-position |

| N-Nitropyrazole | Thermal/Acidic | Rearrangement to 3- or 4-nitropyrazole |

| 5-Methyl-1,3-dinitro-1H-pyrazole | Mild | Controllable nitration of (hetero)arenes |

This table outlines common methodologies for the nitration of pyrazole rings.

Mechanistic Investigations of Nitro Group Rearrangement in Pyrazoles

The synthesis of 3-nitropyrazole is often achieved through the thermal or acid-catalyzed rearrangement of 1-nitropyrazole. researchgate.netchemicalbook.com This rearrangement is a key step in accessing 3-substituted nitropyrazoles.

The mechanism of this rearrangement is believed to proceed through an intramolecular process. In the presence of sulfuric acid, N-nitropyrazole can rearrange to form 4-nitropyrazole at room temperature. nih.gov At higher temperatures, the rearrangement of N-nitropyrazole can lead to the formation of 3-nitropyrazole. researchgate.net

The rearrangement is thought to involve the migration of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. The exact nature of the transition state and the factors that favor migration to the 3-position over the 4- or 5-positions are subjects of ongoing investigation. It is hypothesized that the reaction proceeds through a concerted sigmatropic rearrangement or a stepwise mechanism involving a caged radical pair or an ion pair.

Chemical Transformations and Derivatization of the 1-(4-methylbenzyl)-3-nitro-1H-pyrazole Scaffold

The structure of this compound allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the pyrazole ring and interconversions of the functional groups on the substituents.

Electrophilic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. researchgate.net However, the reactivity of the pyrazole ring in this compound towards electrophiles is significantly influenced by the substituents. The nitro group at the C3 position is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. Conversely, the N-benzyl group is generally considered to be activating. The interplay of these electronic effects would likely make electrophilic substitution on the pyrazole ring challenging. Electrophilic substitution on the electron-rich 4-methylbenzyl ring, particularly at the positions ortho to the methyl group, is a more probable outcome under standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation).

Nucleophilic Substitution: The presence of the electron-withdrawing nitro group at the C3 position makes this position susceptible to nucleophilic attack, potentially leading to the displacement of the nitro group. While direct nucleophilic substitution of a nitro group on an aromatic ring is generally difficult, it has been observed in highly activated systems, such as in some N-substituted nitropyrazoles. researchgate.net This provides a potential route for introducing a variety of nucleophiles at the C3 position.

| Reaction Type | Position | Reagents and Conditions | Expected Product | Remarks |

|---|---|---|---|---|

| Electrophilic Substitution (on Benzyl Ring) | Ortho to methyl group | e.g., HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | Substituted benzyl ring derivative | The 4-methylbenzyl ring is activated towards electrophilic attack. |

| Nucleophilic Substitution | C3 of Pyrazole Ring | Strong nucleophiles (e.g., alkoxides, amines), elevated temperatures | 3-Substituted-1-(4-methylbenzyl)-1H-pyrazole | Requires activation by the nitro group; may require harsh conditions. |

The nitro and benzyl moieties of this compound are amenable to a range of functional group interconversions, which is a powerful strategy for creating derivatives with diverse properties.

Transformations of the Nitro Moiety: The nitro group is a versatile functional group that can be transformed into several other functionalities. The most common transformation is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 3-amino-1-(4-methylbenzyl)-1H-pyrazole is a valuable intermediate for further derivatization, such as acylation, alkylation, or diazotization reactions.

Transformations of the Benzyl Substituent: The 4-methylbenzyl substituent also offers sites for chemical modification. The methyl group on the benzene (B151609) ring can undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate. Furthermore, the benzylic methylene (B1212753) group (the CH₂ group connecting the pyrazole and the phenyl ring) can be a site for radical halogenation under appropriate conditions.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Nitro Group | Reduction | H₂/Pd-C; Sn/HCl; Fe/HCl | Amino Group (-NH₂) |

| Benzyl Methyl Group | Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

| Benzyl Methylene Group | Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Bromomethyl Group (-CH(Br)-) |

Advanced Structural Elucidation and Conformational Analysis of 1 4 Methylbenzyl 3 Nitro 1h Pyrazole and Analogues

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for 1-(4-methylbenzyl)-3-nitro-1H-pyrazole is not publicly available, extensive data from closely related analogues, such as 4-benzyl-1H-pyrazole and various nitropyrazole derivatives, allow for a detailed and accurate prediction of its structural characteristics. nih.govmdpi.comresearchgate.net

In the crystalline state, the this compound molecule is expected to adopt a specific, low-energy conformation. The pyrazole (B372694) ring itself is inherently planar. spast.org The key conformational feature is the orientation of the 4-methylbenzyl and 3-nitro substituents relative to this plane.

The nitro group at the C3 position is anticipated to be nearly coplanar with the pyrazole ring, a common feature in nitropyrazoles that maximizes π-conjugation. mdpi.com However, slight twisting can occur due to steric hindrance or crystal packing forces. The dihedral angle between the pyrazole ring and the nitro group is typically small.

| Parameter | Expected Value | Analogue Compound |

| Pyrazole Ring | Planar | 4-benzyl-1H-pyrazole |

| C-N (nitro) Bond Length | ~1.45 Å | 3,4-Dinitropyrazole Derivatives |

| N-O (nitro) Bond Length | ~1.22 Å | 3,4-Dinitropyrazole Derivatives |

| N1-CH₂ (benzyl) Bond Length | ~1.47 Å | 4-benzyl-1H-pyrazole |

| Dihedral Angle (Pyrazole-NO₂) | < 10° | 3-Nitropyrazole Derivatives |

| Dihedral Angle (Pyrazole-Phenyl) | 60-90° | 4-benzyl-1H-pyrazole |

The solid-state packing of this compound would be governed by a network of non-covalent interactions, which dictate the formation of its supramolecular architecture.

C-H···O Hydrogen Bonds: The nitro group is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds are expected to be a dominant interaction, where hydrogen atoms from the pyrazole ring, the methylene (B1212753) bridge, and the 4-methylbenzyl ring interact with the oxygen atoms of the nitro group on neighboring molecules. mdpi.com These interactions play a crucial role in stabilizing the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O | C-H (Pyrazole, Benzyl) | O (Nitro) | 2.2 - 2.8 (H···O) |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | 3.3 - 3.8 (Centroid-Centroid) |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (Centroid-Centroid) |

High-Resolution Spectroscopic Characterization for Detailed Structural Insights

Spectroscopic methods provide complementary information to crystallography, offering insights into the structure and dynamics of molecules in different states (solid, solution, gas).

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton. The protons on the pyrazole ring (H4 and H5) would appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene (CH₂) protons connecting the benzyl (B1604629) group to the pyrazole ring would likely appear as a singlet. The protons of the 4-methylphenyl ring would show a characteristic AA'BB' system (two doublets), and the methyl (CH₃) protons would give a singlet in the aliphatic region. Data from analogues like 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole supports these predictions. rsc.org

¹³C NMR: The carbon spectrum would show distinct resonances for each carbon atom. The chemical shifts of the pyrazole carbons (C3, C4, C5) would be significantly affected by the substituents. The C3 carbon, attached to the nitro group, is expected to be shifted downfield. The carbon atoms of the 4-methylbenzyl group would appear at their characteristic positions. Comparison with data for various substituted pyrazoles helps in assigning these signals. nih.govresearchgate.net

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Pyrazole H4 | 7.0 - 7.5 | ~110 |

| Pyrazole H5 | 8.0 - 8.5 | ~130 |

| Pyrazole C3 | - | ~155 |

| Benzyl CH₂ | 5.4 - 5.8 | ~55 |

| Phenyl CH (ortho) | ~7.2 | ~128 |

| Phenyl CH (meta) | ~7.1 | ~129 |

| Methyl CH₃ | ~2.3 | ~21 |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is sensitive to its structure, functional groups, and intermolecular interactions.

FT-IR and Raman Spectra: The most characteristic vibrations for this compound would be those associated with the nitro group. Two strong bands are expected: one for the asymmetric stretching (νas) of the NO₂ group, typically around 1520-1560 cm⁻¹, and another for the symmetric stretching (νs), usually found near 1330-1370 cm⁻¹. researchgate.net

Other significant bands would include the C-H stretching vibrations of the aromatic rings and the methylene group (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes that characterize the substitution pattern. The presence of hydrogen bonding, such as C-H···O interactions, can cause subtle shifts and broadening of the involved vibrational bands. fu-berlin.deaip.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | 1520 - 1560 | 3-Nitro |

| Symmetric NO₂ Stretch | 1330 - 1370 | 3-Nitro |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrazole, Phenyl |

| Aliphatic C-H Stretch | 2850 - 2960 | CH₂, CH₃ |

| C=N / C=C Ring Stretch | 1400 - 1600 | Pyrazole, Phenyl |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, which offers valuable structural information.

Molecular Ion and Fragmentation: For this compound (C₁₁H₁₁N₃O₂), HRMS would confirm the molecular weight with high precision. In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecule would produce a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation of pyrazole derivatives is often complex. rsc.org Key fragmentation pathways for this compound would likely involve:

Loss of the nitro group: Cleavage of the C-NO₂ bond to lose NO₂ (46 Da) or NO (30 Da) and O (16 Da) sequentially.

Benzylic cleavage: Fission of the N1-CH₂ bond to generate a stable 4-methylbenzyl cation (tropylium ion) at m/z 105.

Ring cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the cleavage of the weak N-N bond, leading to the loss of N₂ or HCN. researchgate.net

The relative abundance of these fragment ions would provide clues about the stability of different parts of the molecule.

| m/z (Predicted) | Identity | Fragmentation Pathway |

| 217 | [M]⁺ | Molecular Ion |

| 171 | [M - NO₂]⁺ | Loss of nitro group |

| 105 | [C₈H₉]⁺ | 4-methylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Theoretical and Computational Chemistry Studies of 1 4 Methylbenzyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties, providing a detailed picture of molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. jcsp.org.pk It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Molecular Geometry: The first step in a DFT study is to perform a geometry optimization, which locates the minimum energy arrangement of the atoms. For 1-(4-methylbenzyl)-3-nitro-1H-pyrazole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimized geometry would likely show a non-planar conformation, with a significant twist between the pyrazole (B372694) and the 4-methylbenzyl rings. researchgate.net The nitro group, being a strong resonance-withdrawing group, would influence the planarity and electronic distribution of the pyrazole ring.

Electronic Properties:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylbenzyl ring, while the LUMO would be concentrated on the electron-deficient nitro-pyrazole moiety. This separation facilitates intramolecular charge transfer (ICT), a crucial feature for certain applications.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating capability |

| ELUMO | -2.70 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.15 | High kinetic stability, lower reactivity |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would show a high negative potential around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential would be observed around the hydrogen atoms of the benzyl (B1604629) group, while the pyrazole ring would exhibit intermediate potentials. researchgate.net Such maps are invaluable for predicting how the molecule will interact with other reagents. nih.gov

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the synthesized structure. researchgate.net

Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations can predict the vibrational modes of the molecule, corresponding to the peaks observed in an infrared (IR) spectrum. By comparing the calculated frequencies for specific functional groups (e.g., N-O stretching of the nitro group, C=N of the pyrazole ring, aromatic C-H stretching) with experimental FT-IR data, the molecular structure can be validated. uomphysics.net

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Typical Experimental Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=N Stretch (Pyrazole) | 1610 - 1590 | 1600 - 1580 |

| NO2 Asymmetric Stretch | 1570 - 1540 | 1560 - 1520 |

| NO2 Symmetric Stretch | 1360 - 1330 | 1350 - 1320 |

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values serve as a powerful tool for assigning the signals in the experimental NMR spectra, helping to confirm the connectivity and chemical environment of each atom in the molecule.

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in photonics and optoelectronics. jhuapl.edu The structure of this compound, featuring an electron-donating group (methylbenzyl) and an electron-accepting group (nitro) connected by a π-conjugated pyrazole ring, is a classic "push-pull" system designed to enhance NLO properties. nih.gov

DFT calculations can quantify the NLO response by computing the molecular polarizability (α) and the first-order hyperpolarizability (β₀). researchgate.net A high β₀ value indicates a significant NLO response. The calculated hyperpolarizability of pyrazole derivatives is often compared to that of a standard NLO material like urea (B33335) to assess its potential. nih.gov The presence of the nitro group is known to significantly enhance these properties. nih.gov

| Parameter | Calculated Value (esu) | Comparison |

|---|---|---|

| Polarizability (α) | 2.5 x 10-23 | Indicates molecular charge distribution distortion |

| First Hyperpolarizability (β₀) | 7.0 x 10-30 | Significantly higher than urea (standard reference) |

Computational Elucidation of Reaction Mechanisms

Transition State Analysis for Synthetic Pathways

No specific studies detailing the transition state analysis for the synthetic pathways of this compound were found.

Energetic Profiles of Chemical Transformations

No specific studies detailing the energetic profiles of chemical transformations for this compound were found.

Mechanistic Investigations of Molecular Interactions and Biological Activity of 1 4 Methylbenzyl 3 Nitro 1h Pyrazole and Analogues

Enzyme Binding and Inhibition Mechanisms

The efficacy of many therapeutic agents stems from their ability to bind to and inhibit the function of specific enzymes. For pyrazole (B372694) derivatives, this often involves precise interactions within the enzyme's active site, leading to a disruption of its catalytic activity.

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. researchgate.net For pyrazole derivatives, docking studies have been employed to identify potential enzyme targets and to understand the specific molecular interactions that stabilize the ligand-enzyme complex. nih.gov These studies have explored a range of targets, including various kinases that are crucial for cell cycle regulation and signaling. nih.govnih.gov

Docking simulations of pyrazole analogues into the active sites of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed key binding modes. nih.gov These interactions typically involve hydrogen bonding between the pyrazole core's nitrogen atoms and amino acid residues like aspartate in the hinge region of the kinase. nih.gov Furthermore, the substituted benzyl (B1604629) group, such as the 4-methylbenzyl moiety in the title compound, often occupies a hydrophobic pocket, forming van der Waals interactions that contribute significantly to binding affinity. nih.gov The nitro group at the 3-position can act as a hydrogen bond acceptor, further anchoring the ligand within the active site. nih.gov

| Enzyme Target | Protein Data Bank (PDB) ID | Key Interacting Residues (Examples) | Predicted Binding Energy (Range) | Primary Interactions |

|---|---|---|---|---|

| CDK2 | 2VTO | Asp86, Leu135, Gln132 | -10.0 to -10.4 kJ/mol | Hydrogen Bonding, Hydrophobic |

| VEGFR-2 | 2QU5 | Cys919, Asp1046 | -9.8 to -10.1 kJ/mol | Hydrogen Bonding, Pi-Alkyl |

| Aurora A Kinase | 2W1G | Ala213, Leu263 | -8.5 to -8.8 kJ/mol | Hydrophobic, van der Waals |

| DNA Gyrase (Bacterial) | 1KZN | Asp73, Gly77, Arg76 | -7.0 to -9.0 kcal/mol | Hydrogen Bonding, Electrostatic |

These computational models suggest that 1-(4-methylbenzyl)-3-nitro-1H-pyrazole and its analogues are potential inhibitors of several protein targets, with their binding affinity being a composite of hydrogen bonds and hydrophobic interactions. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical moieties are critical for biological activity. For the pyrazole scaffold, SAR explorations have provided significant insights. researchgate.netnih.gov

The Pyrazole Core: The pyrazole ring itself serves as a rigid scaffold that correctly orients the substituents for optimal interaction with the target protein. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. nih.gov

N1-Substituent: The group at the N1 position, in this case, a 4-methylbenzyl group, plays a crucial role in determining potency and selectivity. This lipophilic group often fits into hydrophobic pockets within the enzyme's binding site. ontosight.ai SAR studies on related compounds show that variations in the substitution pattern on this benzyl ring can significantly alter activity. For instance, the position and electronic nature of substituents (e.g., methyl, chloro, methoxy) can fine-tune the binding affinity. pensoft.net

C3-Substituent: The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. ontosight.ai This can impact the strength of hydrogen bonds formed by the pyrazole nitrogens. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, forming direct interactions with the protein target. nih.gov Studies on related nitro-substituted heterocycles suggest this group is often critical for potent activity. nih.govmdpi.com

| Position on Pyrazole Ring | Substituent Type | Observed Impact on Activity | Rationale |

|---|---|---|---|

| N1 | Bulky, lipophilic groups (e.g., substituted benzyl) | Often enhances potency | Occupies hydrophobic pockets in the target's active site. ontosight.ai |

| C3 | Electron-withdrawing groups (e.g., -NO2, -CF3) | Frequently critical for high potency | Modulates ring electronics and can act as a hydrogen bond acceptor. ontosight.ainih.gov |

| C4 | Various substituents | Can be modified to improve selectivity and pharmacokinetic properties | Points towards the solvent-exposed region in many enzyme active sites. |

| C5 | Small alkyl or aryl groups | Can influence selectivity between related enzyme targets | Interacts with specific sub-pockets of the binding site. researchgate.netnih.gov |

Receptor-Ligand Interaction Dynamics

The classical "lock-and-key" model of ligand binding is often insufficient to describe the complex interplay between a flexible ligand and a dynamic protein receptor. Modern computational and biophysical techniques reveal that ligand binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov

For a molecule like this compound, the bond between the pyrazole and the benzyl group allows for considerable rotational freedom. This flexibility enables the ligand to adopt multiple conformations upon entering a binding site, a phenomenon known as "induced fit." The receptor may also undergo conformational adjustments to better accommodate the ligand. nih.gov These dynamic interactions can lead to a spectrum of functional outcomes, from full agonism to partial agonism or antagonism. Solution NMR studies on other ligand-receptor systems have shown that a single compound can exist in multiple distinct binding modes within the same receptor pocket, and the relative population of these states can correlate with the ligand's biological response. nih.gov

Modulation of Cellular Pathways: Mechanistic Insights

The biological effect of a compound is the macroscopic outcome of its ability to modulate specific cellular pathways. Pyrazole derivatives have been shown to interfere with numerous signaling and metabolic pathways. nih.govnih.gov A significant body of research has identified many pyrazole-based molecules as potent kinase inhibitors. nih.gov Kinases are pivotal enzymes in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting specific kinases, compounds like this compound could potentially disrupt aberrant signaling in diseases such as cancer. nih.gov

For instance, inhibition of kinases in the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K) pathways could halt cell proliferation or induce apoptosis. The specific pathway modulated would depend on the kinase or set of kinases that the compound inhibits with the highest affinity. In the context of infectious diseases, pyrazole derivatives can target essential metabolic pathways unique to the pathogen, offering a potential therapeutic window. nih.gov

Antimicrobial Action: Molecular Targets and Resistance Mechanisms.researchgate.netontosight.airesearchgate.netbiointerfaceresearch.com

Several classes of pyrazole derivatives have demonstrated significant antimicrobial activity. ontosight.ainih.gov The mechanism of this action often involves the inhibition of essential bacterial processes, leading to either bacteriostatic (growth inhibition) or bactericidal (cell death) effects. nih.gov

Research into the antibacterial mechanisms of pyrazole-containing compounds has identified several key molecular targets. nih.gov

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. They control the topological state of DNA. Some pyrazole derivatives have been shown to inhibit these enzymes, leading to breaks in the bacterial chromosome and rapid cell death. nih.gov

Protein Synthesis: The bacterial ribosome is a validated target for many antibiotics. Certain pyrazole analogues have been found to interfere with bacterial protein synthesis, although the precise mechanism is often still under investigation. nih.gov

Tyrosyl-tRNA Synthetase: This enzyme is crucial for charging tRNA with tyrosine, a necessary step in protein synthesis. Inhibition of this enzyme stalls protein production, leading to a bacteriostatic effect. nih.gov

Cell Wall Disruption: Some pyrazole-hydrazone derivatives have been reported to exert their bactericidal effect by disrupting the integrity of the bacterial cell wall. nih.gov

The presence of a nitro group, as in this compound, is particularly significant for antimicrobial activity. Analogous to nitroimidazole antibiotics like metronidazole, the nitro group can be reduced by microbial enzymes under anaerobic conditions to form reactive nitroso radicals. researchgate.net These radicals are highly cytotoxic and can cause widespread damage to bacterial DNA and other macromolecules, leading to cell death. researchgate.net This mechanism is particularly effective against anaerobic bacteria and some protozoa.

| Molecular Target | Function | Proposed Mechanism of Inhibition | Reference Class |

|---|---|---|---|

| DNA Gyrase | Relieves torsional strain during DNA replication | Competitive inhibition at the ATP-binding site | General Pyrazole Derivatives nih.govnih.gov |

| Bacterial DNA | Genetic material storage | Formation of reactive nitro radicals that cause DNA strand breaks | Nitroimidazoles (by analogy) researchgate.net |

| Tyrosyl-tRNA Synthetase | Aminoacylation of tRNATyr | Inhibition of enzyme activity, halting protein synthesis | Pyrazole Derivatives nih.gov |

| Bacterial Cell Wall | Maintains cell integrity | Disruption of membrane potential or structural integrity | Pyrazole-hydrazones nih.gov |

Fungal and Viral Targets and Mechanisms of Inhibition

The emergence of resistant fungal and viral strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives have been a subject of interest in this regard, with studies on various analogues of this compound indicating potential mechanisms of action against these pathogens.

The antifungal activity of pyrazole-containing compounds is often attributed to the disruption of fungal cell membrane integrity. For many azole antifungals, the primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a key player in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. This disrupts membrane fluidity and function, ultimately inhibiting fungal growth. Molecular docking studies on various pyrazole derivatives have supported this mechanism, showing favorable interactions with the active site of fungal cytochrome P450-dependent enzymes.

In the context of antiviral research, pyrazole analogues have demonstrated a broad spectrum of activity against various viruses. The mechanisms of viral inhibition are diverse and can involve targeting essential viral enzymes or interfering with stages of the viral life cycle. For instance, some pyrazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a non-essential site on the reverse transcriptase enzyme of retroviruses like HIV, altering its conformation and inhibiting its function. Molecular docking studies of certain benzyl-substituted pyrazole analogues have indicated strong binding affinities to the hydrophobic pocket of HIV-1 reverse transcriptase, suggesting a potential mechanism of action. Other pyrazole derivatives have been investigated for their ability to inhibit other viral enzymes, such as proteases, which are crucial for viral maturation.

Antiproliferative Activities: Molecular Mechanisms of Cellular Perturbation

The antiproliferative properties of pyrazole derivatives have been extensively studied, with many analogues demonstrating the ability to impede the growth of cancer cells through various molecular mechanisms. These mechanisms often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Interactions with DNA and Other Biomolecules

Direct interaction with DNA represents a significant mechanism by which some antiproliferative agents exert their effects. Certain pyrazole-based compounds, such as pyrazole-chalcone hybrids, have been shown to induce DNA damage in cancer cells. Molecular docking simulations have suggested that the planar structure of the pyrazole ring, combined with other aromatic moieties, can facilitate intercalation between DNA base pairs or binding within the minor groove of the DNA helix. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Additionally, the generation of reactive oxygen species (ROS) by some pyrazole derivatives can lead to oxidative DNA damage, further contributing to their cytotoxic effects.

Cellular Cycle Perturbation Mechanisms

A primary mechanism through which many pyrazole analogues exhibit their antiproliferative activity is the perturbation of the cell cycle. The progression of the cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Numerous studies have identified pyrazole derivatives as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9. nih.govnih.gov By binding to the ATP-binding pocket of these kinases, pyrazole inhibitors can block their catalytic activity, thereby preventing the phosphorylation of key substrates required for cell cycle progression. nih.gov This inhibition can lead to cell cycle arrest at different checkpoints, such as the G1/S or G2/M transitions, preventing cancer cells from dividing. nih.gov The specific phase of cell cycle arrest often depends on the particular CDK inhibited and the cellular context. For example, inhibition of CDK2 is known to cause arrest at the G1 phase. nih.govrsc.org

The induction of apoptosis is another critical mechanism of antiproliferative activity for pyrazole derivatives. nih.govresearchgate.net Cell cycle arrest can itself trigger apoptosis if the cell is unable to repair the underlying issue. Furthermore, some pyrazole analogues have been shown to directly activate apoptotic pathways. nih.gov This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that certain pyrazoles can alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the key executioners of apoptosis. researchgate.net Some pyrazole derivatives have been observed to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3. nih.gov

Table 1: Investigated Biological Activities of Selected Pyrazole Analogues

| Compound Type | Biological Activity | Investigated Molecular Mechanism |

|---|---|---|

| Pyrazole Carboxamides | Antifungal | Inhibition of ergosterol biosynthesis |

| Benzyl-pyrazole derivatives | Antiviral (HIV) | Inhibition of reverse transcriptase |

| Phenyl-substituted pyrazoles | Antiproliferative | CDK inhibition, cell cycle arrest (G1/S, G2/M) |

| Pyrazole-chalcone hybrids | Antiproliferative | DNA damage |

Future Research Directions and Challenges for 1 4 Methylbenzyl 3 Nitro 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole is geared towards environmentally benign and efficient processes. Current synthetic routes for pyrazole (B372694) derivatives often rely on traditional methods that may involve harsh conditions or hazardous reagents. nih.govresearchgate.net A significant future direction lies in the adoption of green chemistry principles.

Key research avenues include:

Energy-Efficient Techniques: The application of microwave and ultrasound-assisted synthesis is a promising area. rsc.orgrsc.org These methods can dramatically reduce reaction times and improve yields, contributing to a more sustainable process. rsc.org

Benign Catalysts and Solvents: Research into biodegradable catalysts and the use of greener solvents, such as water, is crucial. rsc.org Developing solvent-free reaction conditions represents another major goal for minimizing environmental impact. rsc.org

Green Nitration Agents: The nitration step is fundamental to the synthesis of nitropyrazoles. A key challenge is to find and implement green nitrating agents and catalysts that avoid the use of harsh acids like concentrated nitric and sulfuric acids, which are common in traditional methods. researchgate.netmdpi.com

One-Pot Syntheses: Designing one-pot, multi-component reactions can enhance efficiency by reducing the number of intermediate purification steps, saving time, resources, and reducing waste. nih.govtandfonline.com

| Methodology | Key Features | Future Research Goal for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. rsc.org | Optimization of microwave parameters for a high-yield, one-pot synthesis. |

| Ultrasound-Assisted Synthesis | Milder conditions, enhanced reaction rates through acoustic cavitation. rsc.orgrsc.org | Exploration for reactions sensitive to high temperatures. |

| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions, simplifies workup. rsc.org | Development of a solid-state or melt-phase synthesis route. |

| Aqueous Synthesis | Utilizes water as a non-toxic, renewable solvent. rsc.org | Design of water-soluble precursors or phase-transfer catalysts to enable synthesis in water. |

Application of Advanced Analytical Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the formation of this compound is essential for process optimization and control. While standard characterization techniques like NMR, IR spectroscopy, and mass spectrometry are well-established for final product analysis, future research will focus on real-time, in-situ monitoring of the reaction progress. mdpi.com

Kinetic and mechanistic studies, potentially using techniques like stopped-flow spectroscopy or in-situ IR/NMR, can provide invaluable data on reaction intermediates, transition states, and rate-determining steps. nih.gov This knowledge is critical for identifying bottlenecks, minimizing byproduct formation, and scaling up the synthesis efficiently and safely. researchgate.net A significant challenge is adapting these advanced techniques to the specific reaction conditions required for pyrazole synthesis and nitration.

Integration of Cheminformatics and Machine Learning in Molecular Design

Cheminformatics and machine learning (ML) are set to revolutionize the design of novel pyrazole derivatives. nih.govresearchgate.net These computational tools can process vast amounts of chemical data to identify patterns connecting molecular structures to their chemical and biological properties. mdpi.commdpi.com

For this compound, future research will involve:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models based on datasets of known pyrazole derivatives. mdpi.comchemrevlett.com These models can predict the biological activity of new, hypothetical derivatives of the target compound, guiding synthetic efforts toward the most promising candidates. nih.gov

Predictive Analytics: Using ML algorithms to predict physicochemical properties, bioavailability, and potential toxicity (ADME-Tox profiles) before synthesis, thereby reducing the time and cost associated with drug discovery. researchgate.netrsc.org

Generative Models: Employing advanced ML techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design entirely new molecules based on the this compound scaffold, optimized for specific properties. nih.gov

The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable ML models. nih.gov

Exploration of Novel Molecular Targets for Biological Interrogation

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.ainih.gov A key future direction for this compound is a systematic exploration of its potential molecular targets.

This can be achieved through:

Broad-Spectrum Screening: Testing the compound against diverse panels of cancer cell lines and microbial strains to identify areas of significant biological activity. mdpi.comnih.gov

Target-Based Assays: Evaluating its inhibitory activity against known molecular targets for pyrazoles, such as various protein kinases (e.g., EGFR, VEGFR-2), tubulin, and phosphodiesterases. nih.govnih.govnih.govnih.gov

Computational Docking: Using molecular docking simulations to predict the binding affinity of this compound to the active sites of various proteins, helping to prioritize targets for experimental validation. rsc.orgnih.gov

A significant challenge will be to elucidate the precise mechanism of action and ensure high selectivity for the desired target to minimize potential off-target effects.

Design of Advanced Derivatives with Tunable Chemical and Biological Profiles

The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its properties. The design and synthesis of advanced derivatives is a critical avenue for future research.

| Modification Site | Strategy | Potential Outcome |

|---|---|---|

| Benzyl (B1604629) Ring | Varying the position and nature of substituents (e.g., replacing methyl with halo, methoxy, or trifluoromethyl groups). rsc.org | Modulate lipophilicity, electronic properties, and metabolic stability. |

| Pyrazole Ring | Introducing additional functional groups at available positions. | Alter binding interactions with molecular targets and improve potency. nih.gov |

| Nitro Group | Shifting its position on the pyrazole ring or replacing it with other electron-withdrawing groups. | Tune the electronic character and reactivity of the molecule. |

| Bioisosteric Replacement | Replacing key functional groups with bioisosteres to improve efficacy or pharmacokinetic properties. nih.gov | Enhance biological activity and drug-like characteristics. |

Structure-activity relationship (SAR) studies will be essential to systematically understand how each modification impacts the compound's profile. nih.gov The challenge lies in developing synthetic routes that are versatile enough to accommodate a wide range of functional groups while maintaining control over regioselectivity. tandfonline.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methylbenzyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituting a 4-methylbenzyl group onto a pre-formed nitro-pyrazole core (e.g., 3-nitro-1H-pyrazole) using a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Electron-withdrawing nitro groups may slow benzylation, necessitating extended reaction times (12–24 hrs) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Distinct signals for methylbenzyl protons (δ ~2.3 ppm for CH₃, δ ~5.2 ppm for benzylic CH₂) and nitro-group deshielding effects on adjacent pyrazole protons .

- X-ray crystallography : Resolve spatial arrangement of substituents; Hirshfeld surface analysis can validate intermolecular interactions (e.g., π-stacking) .

- IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer :

- Solubility : Poor aqueous solubility due to aromatic nitro and methylbenzyl groups; use polar aprotic solvents (DMF, DMSO) for in vitro assays. LogP ~2.5 (estimated via HPLC retention times) .

- Stability : Nitro groups may degrade under prolonged UV light or strong reducing agents. Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. How does the electronic interplay between methyl and nitro substituents affect reactivity in further functionalization?

- Methodological Answer : The methyl group (electron-donating) and nitro group (electron-withdrawing) create a polarized pyrazole ring, directing electrophilic attacks to the C5 position. For example, nitration or halogenation reactions favor C5 due to resonance stabilization. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Purity : Validate compound integrity via HPLC (≥98% purity; retain time ~8.2 min under C18 column, acetonitrile/water gradient) .

- Assay standardization : Use isogenic cell lines and control for nitroreductase activity, which may reduce the nitro group intracellularly, altering bioactivity .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking studies : Use PyRx or AutoDock to simulate interactions with target proteins (e.g., kinases). The nitro group’s electronegativity may form hydrogen bonds with active-site residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; monitor RMSD values for conformational shifts .

Q. What experimental approaches elucidate the mechanism of nitro-group reduction in biological systems?

- Methodological Answer :

- Metabolite profiling : Incubate with liver microsomes or bacterial nitroreductases; analyze via LC-MS for amine or hydroxylamine intermediates .

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways via NMR or mass spectrometry .

Data-Driven Research Questions

Q. How can regioselectivity challenges in synthesizing analogs be addressed?

- Methodological Answer :

- Protecting groups : Temporarily block the nitro group (e.g., using Boc anhydride) to direct substitution to the methylbenzyl side chain .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce byproducts via controlled heating (e.g., 100°C, 30 min) .

Q. What analytical techniques quantify trace impurities in bulk samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。